Methyl-4-(N-(tert-butoxycarbonyl)-4-piperidinyloxy)benzoate
Overview
Description
Methyl-4-(N-(tert-butoxycarbonyl)-4-piperidinyloxy)benzoate, commonly known as MBCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MBCP belongs to the family of nitroxide compounds and has been extensively studied for its unique properties and potential benefits.
Scientific Research Applications
Synthesis and Intermediates
- The synthesis of similar compounds involves processes that yield crucial intermediates for pharmaceuticals. For example, a study details the synthesis of a compound which is a significant intermediate of vandetanib, highlighting a methodology involving protection, reduction, and substitution reactions to obtain the title compound with a total yield of 70.6%. This method emphasizes the importance of such compounds in the synthesis of complex pharmaceuticals (Zhuang Wei et al., 2010).
Biological Activity
- Research on structurally related compounds has shown potential anti-juvenile hormone activity, indicating a possible avenue for pest control applications. Specifically, ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate has been identified as a partial juvenile hormone antagonist, suggesting that derivatives like Methyl-4-(N-(tert-butoxycarbonyl)-4-piperidinyloxy)benzoate could have similar biological activities and applications in disrupting pest growth and development (E. Kuwano et al., 2008).
Antiparasitic Activity
- Piper species derivatives, including benzoic acid derivatives, have been evaluated for their antiparasitic activity, showcasing the potential of such compounds in the development of treatments against Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum. This research area might benefit from the exploration of Methyl-4-(N-(tert-butoxycarbonyl)-4-piperidinyloxy)benzoate derivatives for similar applications (Ninoska Flores et al., 2008).
Synthetic Methodology
- The compound and its derivatives are key in synthetic organic chemistry, offering pathways to various structurally complex molecules. Studies demonstrate their use in creating highly selective catalysts for alkoxycarbonylation of alkenes, indicating their utility in synthesizing ester products from alkenes. This versatility underscores the potential of Methyl-4-(N-(tert-butoxycarbonyl)-4-piperidinyloxy)benzoate in facilitating a wide range of chemical syntheses (Kaiwu Dong et al., 2017).
properties
IUPAC Name |
tert-butyl 4-(4-methoxycarbonylphenoxy)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-11-9-15(10-12-19)23-14-7-5-13(6-8-14)16(20)22-4/h5-8,15H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQUTMGOFWLQIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448217 | |
Record name | Methyl 4-(N-BOC-piperidin-4-yl-oxy)-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-4-(N-(tert-butoxycarbonyl)-4-piperidinyloxy)benzoate | |
CAS RN |
281235-00-5 | |
Record name | 1,1-Dimethylethyl 4-[4-(methoxycarbonyl)phenoxy]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=281235-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(N-BOC-piperidin-4-yl-oxy)-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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